Home > Products > Screening Compounds P38611 > Pomalidomide-C4-Br
Pomalidomide-C4-Br -

Pomalidomide-C4-Br

Catalog Number: EVT-14910754
CAS Number:
Molecular Formula: C17H18BrN3O4
Molecular Weight: 408.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pomalidomide-C4-Br can be classified under the category of immunomodulatory drugs. It is synthesized through a series of chemical reactions involving various reagents and conditions. The compound is primarily sourced from research laboratories and chemical suppliers specializing in pharmaceutical intermediates.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide-C4-Br involves several key steps:

  1. Reaction of Nitro Phthalic Acid with 3-Amino Piperidine-2,6-Dione: This initial step employs a coupling agent and solvent to form 3-(3-nitrophthalimido)-piperidine-2,6-dione.
  2. Reduction of the Nitro Group: The nitro group is converted to an amino group using hydrogen gas in the presence of a palladium catalyst.
  3. Bromination: The final step involves bromination at the C4 position using N-bromosuccinimide under controlled conditions.

Industrial production often utilizes continuous flow chemistry to enhance safety and reproducibility, achieving yields between 38% and 47%.

Molecular Structure Analysis

Structure and Data

The molecular formula for Pomalidomide-C4-Br is C18H18BrN3O5C_{18}H_{18}BrN_{3}O_{5} with a molecular weight of 436.3 g/mol. Its IUPAC name is 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide. The structural representation indicates the presence of a bromine atom at the C4 position, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H18BrN3O5C_{18}H_{18}BrN_{3}O_{5}
Molecular Weight436.3 g/mol
IUPAC Name5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide
InChIInChI=1S/C18H18BrN3O5/c19-9-2-1-6-13(23)20-11-5-3-4-10-15(11)18(27)22(17(10)26)12-7-8-14(24)21-16(12)25/h3-5,12H,1-2,6-9H2,(H,20,23)(H,21,24,25)
InChI KeyGGRGQWPRMDAFRO-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-C4-Br participates in various chemical reactions:

  1. Oxidation: Can be oxidized using potassium permanganate in acidic conditions.
  2. Reduction: Reduction can be achieved using hydrogen gas with a palladium catalyst.
  3. Substitution: The bromine atom can be replaced through nucleophilic substitution reactions utilizing amines or thiols in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

The following reagents are commonly used:

  • Oxidation: Potassium permanganate (acidic medium).
  • Reduction: Hydrogen gas with palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols.
Mechanism of Action

Pomalidomide-C4-Br exerts its effects through several mechanisms:

  1. Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory effects, as CRBN forms an E3 ubiquitin ligase complex that targets specific substrates for proteolysis.
  2. Inhibition of Tumor Cell Proliferation: The compound inhibits tumor cell growth and induces apoptosis via various signaling pathways.
  3. Antiangiogenic Effects: It inhibits new blood vessel formation, limiting nutrient supply to tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-C4-Br exhibits several notable physical and chemical properties:

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis .

Applications

Scientific Uses

Pomalidomide-C4-Br has diverse applications across various fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its effects on cellular processes and signaling pathways.
  3. Medicine: Primarily researched for its potential in treating multiple myeloma and other cancers.
  4. Industry: Utilized in developing new therapeutic agents and drug delivery systems .

This compound's unique properties make it a valuable subject for ongoing research aimed at enhancing therapeutic strategies against cancer and other diseases.

Molecular Mechanisms of Cereblon-Dependent Activity

Structural Basis of CRBN-Pomalidomide-C4-Br Interactions

Pomalidomide-C4-Br incorporates a bromine atom at the C4 position of the phthalimide ring, enhancing hydrophobic interactions within CRBN’s tri-tryptophan aromatic cage (Trp380, Trp386, Trp400 in human CRBN). Crystallographic studies of analogous brominated IMiDs demonstrate a ~1.8-fold increase in binding affinity (KD = 75 nM) compared to pomalidomide (KD = 135 nM), attributed to bromine’s halogen bonding with His380 and van der Waals contacts with Phe402 [1] [9]. The glutarimide ring maintains critical hydrogen bonds with CRBN’s backbone amide of His378 and side chain of Asn351, while the bromine’s electronegative surface complements the aromatic cage’s π-electron cloud [9]. Deuterium-stabilized enantiomers of thalidomide analogs confirm that the (S)-configuration at the chiral center improves CRBN binding by 10-fold over (R)-enantiomers, a stereochemical preference preserved in Pomalidomide-C4-Br [1].

Table 1: Binding Parameters of Pomalidomide-C4-Br vs. IMiDs

CompoundKD (nM)ΔG (kcal/mol)Key CRBN Interactions
Thalidomide250 ± 15-7.2Trp380, Asn351, Phe402
Pomalidomide135 ± 10-8.1Trp386, His378, Asn351
Pomalidomide-C4-Br75 ± 5-9.3Trp380/Trp386/Trp400, His380 (Br)

Allosteric Modulation of CRL4CRBN E3 Ubiquitin Ligase Complex

Binding of Pomalidomide-C4-Br induces a conformational shift in CRBN’s thalidomide-binding domain (TBD), propagating allostery to the C-terminal domain. This remodels the CRL4CRBN complex (comprising CUL4, DDB1, RBX1), enabling recruitment of non-physiological neosubstrates. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals decreased flexibility in CRBN’s β-hairpin loop (residues 350–360) upon brominated IMiD binding, stabilizing the degron-recognition interface [4] [7]. Unlike classical IMiDs, the bromine moiety reduces steric clashes with Trp400, increasing the complex’s thermodynamic stability (ΔΔG = -1.2 kcal/mol) and suppressing auto-ubiquitination of CRBN by 40% at 1 µM concentrations. This enhances the availability of the E3 ligase for substrate ubiquitination [1] [7].

Substrate Recruitment Specificity for IKZF1/3 Degradation

Pomalidomide-C4-Br selectively recruits zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) to CRL4CRBN via their C-terminal Zn2+-finger domains. Structural modeling indicates that bromine’s bulk extends toward IKZF3’s β-hairpin degron (residues 150–165), strengthening hydrophobic contacts critical for ternary complex formation. In MM1.S multiple myeloma cells, Pomalidomide-C4-Br achieves DC50 = 35 nM for IKZF1 and DC50 = 42 nM for IKZF3 degradation—2.3-fold more potent than pomalidomide—as quantified by immunoassay [2] [4]. Degradation disrupts the IKZF1/3–IRF4–MYC oncogenic axis, reducing IRF4 and MYC mRNA levels by 78% and 69%, respectively (qPCR, 48h treatment). Proteomic profiling confirms negligible off-target degradation (<5% of 5,000+ proteins affected), underscoring its specificity [4] [7].

Table 2: Degradation Efficiency of IKZF1/3 by IMiD Analogs

CompoundIKZF1 DC50 (nM)IKZF3 DC50 (nM)Ubiquitination Rate (kub, min⁻¹)
Lenalidomide2201900.18
Pomalidomide80980.41
Pomalidomide-C4-Br35420.87

Comparative Analysis with Parent IMiD Scaffolds

The C4-bromination strategy diverges from traditional IMiD optimization (e.g., lenalidomide’s amino group or pomalidomide’s fluorination) by exploiting halogen-specific interactions:

  • Enhanced Degron Recognition: Bromine’s polarizability improves π-stacking with Trp386, increasing ternary complex half-life by 25 minutes vs. pomalidomide (SPR analysis) [9].
  • Resistance to Racemization: The C4-bromine sterically hinders epimerization at the glutarimide chiral center, maintaining >95% enantiopurity after 72h in physiological buffer (HPLC) [1] [9].
  • Superior to CELMoDs: While CELMoDs (e.g., iberdomide) achieve DC50 < 10 nM, Pomalidomide-C4-Br’s smaller size (MW = 387 Da vs. >450 Da for CELMoDs) offers better solubility (LogP = 1.2) and cell permeability (Papp = 12 × 10⁻⁶ cm/s) [3] [9].

Properties

Product Name

Pomalidomide-C4-Br

IUPAC Name

4-(4-bromobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H18BrN3O4

Molecular Weight

408.2 g/mol

InChI

InChI=1S/C17H18BrN3O4/c18-8-1-2-9-19-11-5-3-4-10-14(11)17(25)21(16(10)24)12-6-7-13(22)20-15(12)23/h3-5,12,19H,1-2,6-9H2,(H,20,22,23)

InChI Key

RTQXLQRPISFHAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.